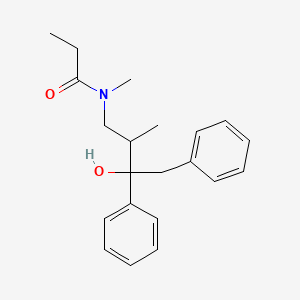
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.
Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide
Uniqueness
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
42561-38-6 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3 |
Clave InChI |
JYBNOVKZOPMUFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


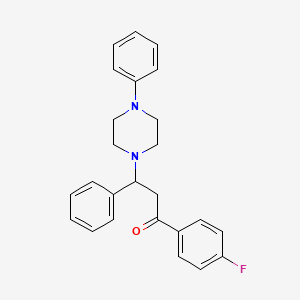
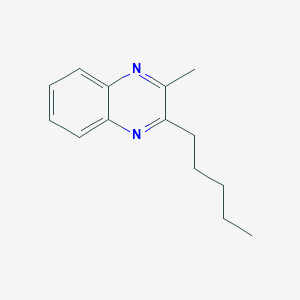





![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

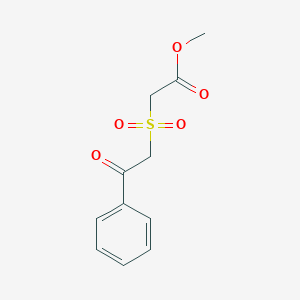
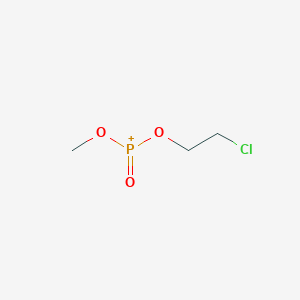
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
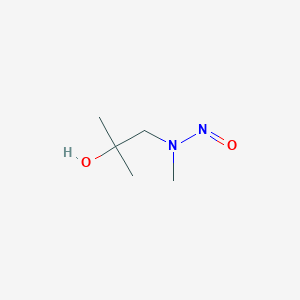
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
